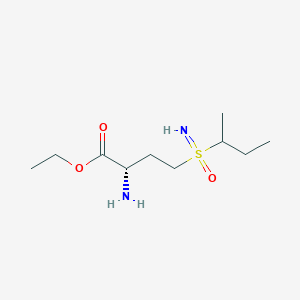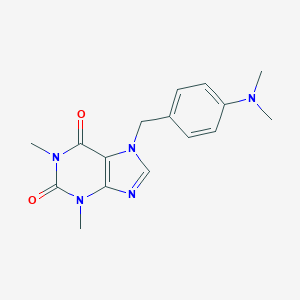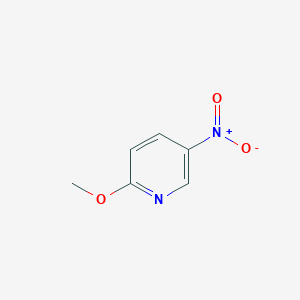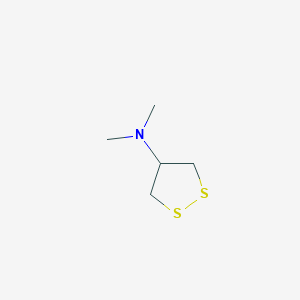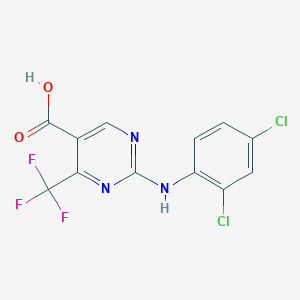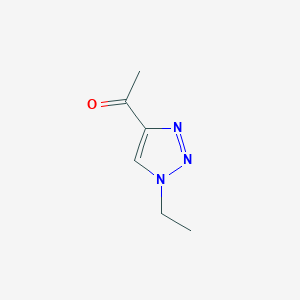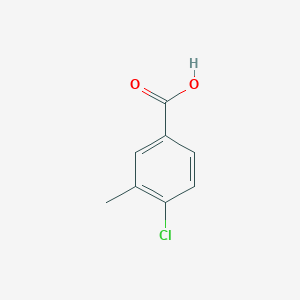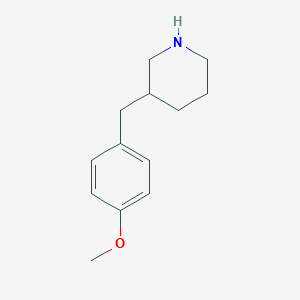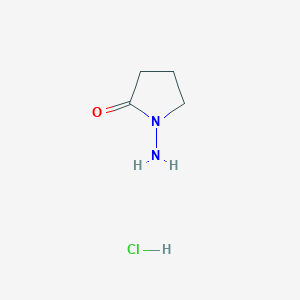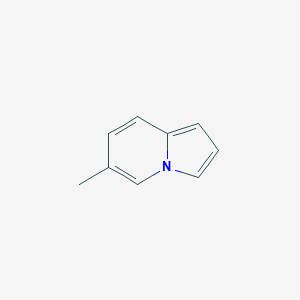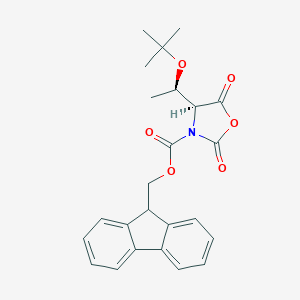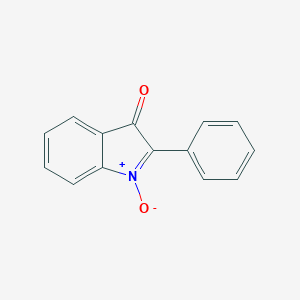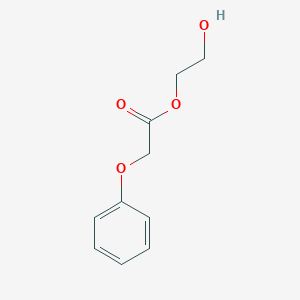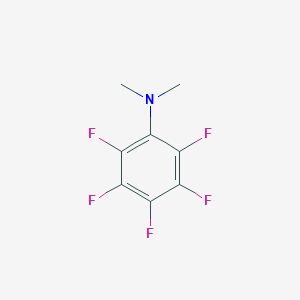
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-, commonly known as 'PFDMB', is a colorless liquid that is widely used in scientific research. PFDMB is a derivative of aniline, which is a highly reactive and toxic chemical compound. PFDMB has been extensively studied for its unique properties, including its ability to act as a fluorescent probe, its high solubility in organic solvents, and its stability in various environmental conditions.
作用機序
The mechanism of action of PFDMB is not well understood. However, it is believed that PFDMB interacts with biological molecules through hydrophobic interactions and hydrogen bonding. PFDMB has been shown to bind to proteins and nucleic acids, which can alter their structure and function.
生化学的および生理学的効果
PFDMB has been shown to have minimal toxicity and does not have any known adverse effects on human health. However, it is important to handle PFDMB with caution, as it is a highly reactive and toxic chemical compound. PFDMB has been shown to have a low affinity for biological membranes, which limits its ability to penetrate cells and tissues.
実験室実験の利点と制限
PFDMB has several advantages for lab experiments, including its high solubility in organic solvents, stability in various environmental conditions, and low toxicity. However, PFDMB has limitations, including its limited ability to penetrate cells and tissues, and its potential to interfere with biological processes.
将来の方向性
There are several future directions for the research and development of PFDMB. One direction is to explore the potential of PFDMB as a therapeutic agent for the treatment of various diseases. Another direction is to develop new methods for the synthesis of PFDMB with improved properties, such as increased solubility and stability. Additionally, further research is needed to understand the mechanism of action of PFDMB and its interactions with biological molecules.
合成法
The synthesis of PFDMB involves the reaction of aniline with pentafluoroacetone in the presence of a strong acid catalyst. The reaction yields PFDMB as a colorless liquid with a high purity level. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
PFDMB has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe to detect various biological molecules, including proteins, nucleic acids, and lipids. PFDMB has also been used to study the structural and functional properties of biological membranes. Additionally, PFDMB has been used as a solvent for various chemical reactions and as a stabilizer for metal nanoparticles.
特性
CAS番号 |
1801-14-5 |
|---|---|
製品名 |
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl- |
分子式 |
C8H6F5N |
分子量 |
211.13 g/mol |
IUPAC名 |
2,3,4,5,6-pentafluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6F5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChIキー |
KGTLSNJIWZULPZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
正規SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
その他のCAS番号 |
1801-14-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



